Mezlocillin-Natrium

Übersicht

Beschreibung

Mezlocillin ist ein Breitband-Penicillin-Antibiotikum, das sowohl gegen gramnegative als auch gegen einige grampositive Bakterien wirksam ist . Es ist besonders nützlich zur Behandlung von Gallenwegsinfektionen aufgrund seines einzigartigen Ausscheidungswegs über die Leber . Mezlocillin ist ein halbsynthetisches Derivat von Ampicillin und gehört zur Klasse der Acylureido-Penicilline .

Wissenschaftliche Forschungsanwendungen

Mezlocillin has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Mezlocillin sodium, a semi-synthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Mezlocillin sodium inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . The inhibition of cell wall synthesis ultimately leads to cell lysis .

Biochemical Pathways

The bactericidal activity of mezlocillin sodium results from the inhibition of cell wall synthesis, which is mediated through its binding to PBPs . This action disrupts the bacterial cell wall’s structural integrity, leading to cell lysis . The compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Pharmacokinetics

The pharmacokinetics of mezlocillin sodium in neonates and young infants have been described using a two-compartment model with first-order elimination . Important covariates include postmenstrual age, current weight, and serum creatinine concentration . The compound is excreted by the liver, making it useful for biliary tract infections .

Result of Action

The result of mezlocillin sodium’s action is the death of the bacteria. By inhibiting cell wall synthesis, the bacterial cell wall becomes structurally compromised, leading to cell lysis . This makes mezlocillin sodium effective against both gram-positive and gram-negative aerobic and anaerobic bacteria .

Action Environment

The action, efficacy, and stability of mezlocillin sodium can be influenced by various environmental factors. For instance, the compound’s effectiveness can vary depending on the specific strain of bacteria it is acting upon . Additionally, the compound’s stability against various beta-lactamases allows it to retain its effectiveness in environments where these enzymes are present .

Biochemische Analyse

Biochemical Properties

Mezlocillin sodium is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This results in defective cell walls, leading to bacterial death . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Cellular Effects

Mezlocillin sodium exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, leading to cell death . It is effective against a wide range of bacteria, including H. influenzae, Klebsiella species, Pseudomonas species, Proteus mirabilis, E. coli, Enterobacter species, Streptococcus faecelis, Peptococcus species, Peptostreptococcus species, Bacteriodes species (including B. fragilis), Morganella morganii, Serratia species, N. gonorrhoeae, P. vulgaris, and Providencia rettgeri .

Molecular Mechanism

The bactericidal activity of Mezlocillin sodium results from the inhibition of cell wall synthesis and is mediated through its binding to penicillin-binding proteins (PBPs) . It interferes with the cross-linking of peptidoglycan chains during bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mezlocillin sodium can change over time. It is known for its high concentration in bile, making it useful for biliary tract infections

Metabolic Pathways

Mezlocillin sodium is involved in the metabolic pathway of penicillin antibiotics. It inhibits the synthesis of bacterial cell walls, a crucial metabolic process for bacteria . The specific enzymes or cofactors it interacts with are not clearly mentioned in the available resources.

Transport and Distribution

Mezlocillin sodium is transported and distributed within cells and tissues. It is known to reach high concentrations in bile, suggesting that it may be transported into the biliary tract . The specific transporters or binding proteins it interacts with are not clearly mentioned in the available resources.

Vorbereitungsmethoden

Mezlocillin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Ampicillin mit Chlorcarbamaten in Gegenwart von Triethylamin . Das Chlorcarbamate selbst wird aus Ethylendiamin hergestellt, indem es mit Phosgen zu cyclischem Harnstoff umgesetzt wird, gefolgt von der Monoamidbildung mit Methansulfonylchlorid und anschließendem Umsetzen des anderen Stickstoffatoms mit Phosgen und Trimethylsilylchlorid . Industrielle Produktionsverfahren beinhalten oft ähnliche Schritte, sind aber für die großtechnische Produktion optimiert .

Chemische Reaktionsanalyse

Mezlocillin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Mezlocillin kann mit Kaliumhydrogenperoxomonosulfat in wässrigen Lösungen bei pH 1-4 oxidiert werden.

Substitution: Die Synthese von Mezlocillin beinhaltet Substitutionsreaktionen, insbesondere während der Bildung von Chlorcarbamaten.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Phosgen, Methansulfonylchlorid und Kaliumhydrogenperoxomonosulfat . Hauptprodukte, die aus diesen Reaktionen entstehen, sind die endgültige Antibiotikumverbindung und verschiedene Zwischenprodukte wie cyclisches Harnstoff und Chlorcarbamate .

Wissenschaftliche Forschungsanwendungen

Mezlocillin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Medizin: Klinisch wird Mezlocillin zur Behandlung schwerer gramnegativer Infektionen der Lunge, der Harnwege und der Haut eingesetzt.

Wirkmechanismus

Mezlocillin übt seine Wirkung aus, indem es an spezifische Penicillin-bindende Proteine (PBPs) bindet, die sich innerhalb der bakteriellen Zellwand befinden . Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zur Zelllyse führt . Die bakterizide Aktivität von Mezlocillin wird durch seine Interaktion mit PBPs vermittelt, die für die Aufrechterhaltung der Integrität der bakteriellen Zellwand essentiell sind .

Analyse Chemischer Reaktionen

Mezlocillin undergoes several types of chemical reactions, including:

Oxidation: Mezlocillin can be oxidized using potassium hydrogen peroxomonosulfate in aqueous solutions at pH 1-4.

Substitution: The synthesis of mezlocillin involves substitution reactions, particularly during the formation of chlorocarbamate.

Hydrolysis: Mezlocillin is stable against hydrolysis by various beta-lactamases, including penicillinases and cephalosporinases.

Common reagents used in these reactions include phosgene, methanesulfonyl chloride, and potassium hydrogen peroxomonosulfate . Major products formed from these reactions include the final antibiotic compound and various intermediates such as cyclic urea and chlorocarbamate .

Vergleich Mit ähnlichen Verbindungen

Mezlocillin ähnelt anderen Acylureido-Penicillinen wie Azlocillin und Piperacillin . Es hat einzigartige Eigenschaften, die es aufgrund seiner hepatischen Ausscheidung besonders wirksam gegen Gallenwegsinfektionen machen . Im Gegensatz zu vielen anderen Penicillinen wird Mezlocillin weitgehend metabolisiert oder unterliegt einer biliären Ausscheidung, wobei nur etwa 50 % der Dosis im normalen Urin nachweisbar sind .

Ähnliche Verbindungen umfassen:

Azlocillin: Ähnlich in der Struktur, aber es fehlt der Methylierungsschritt in seiner Synthese.

Piperacillin: Ein weiteres Acylureido-Penicillin mit einem breiteren Wirkungsspektrum.

Ticarcillin: Ein Carboxypenicillin mit Aktivität gegen Pseudomonas aeruginosa.

Der einzigartige Ausscheidungsweg und die Stabilität von Mezlocillin gegenüber verschiedenen Beta-Lactamasen machen es zu einem wertvollen Antibiotikum in bestimmten klinischen Szenarien .

Eigenschaften

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. |

|---|---|

CAS-Nummer |

59798-30-0 |

Molekularformel |

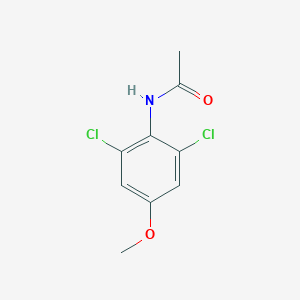

C21H25N5NaO8S2 |

Molekulargewicht |

562.6 g/mol |

IUPAC-Name |

sodium;3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13+,14-,17+;/m1./s1 |

InChI-Schlüssel |

SGVORSZSYKDVFT-KZHFGBRHSA-N |

Isomerische SMILES |

CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |

Physikalische Beschreibung |

Solid |

Piktogramme |

Health Hazard |

Löslichkeit |

4.71e-01 g/L |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mezlocillin Sodium exert its antibacterial effect?

A1: Mezlocillin Sodium, a semi-synthetic acylureidopenicillin antibiotic, acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, ] These enzymes are crucial for the final cross-linking step in peptidoglycan biosynthesis, an essential component of bacterial cell walls. [, ] By binding to and inactivating PBPs, Mezlocillin Sodium disrupts cell wall synthesis, leading to bacterial cell lysis and death. [, ]

Q2: What is the molecular formula and weight of Mezlocillin Sodium?

A2: Mezlocillin Sodium has a molecular formula of C21H25N5O8S2Na2 and a molecular weight of 577.57 g/mol. []

Q3: Can X-ray powder diffraction be used to characterize Mezlocillin Sodium?

A3: Yes, a distinct crystalline form of Mezlocillin Sodium has been identified and characterized using X-ray powder diffraction. This form exhibits characteristic peaks at specific 2-theta angles, including 8.9, 15.7, 16.5, 18.9, 19.8, 24.6, 26.4, 27.8, 29.0, 29.7, 31.8, 33.2, 34.7, 36.8, 37.5, 38.9, and 40.1. This information can be used for quality control purposes. []

Q4: How does temperature affect the stability of Mezlocillin Sodium solutions?

A5: Mezlocillin Sodium solutions exhibit greater stability at lower temperatures. Research indicates that solutions maintain stability for longer durations when stored at 5°C or -10°C compared to 25°C. [] For instance, in 5% Dextrose Injection and 0.9% Sodium Chloride Injection, the drug remains stable for up to 36 days at 5°C and 60 days at -10°C, in contrast to 4 days at 25°C. [] This highlights the importance of appropriate storage conditions for maintaining drug potency.

Q5: Does the pH of the solution affect Mezlocillin Sodium stability?

A6: Yes, the stability of Mezlocillin Sodium in solution is influenced by pH. Research has demonstrated optimal stability at a pH of approximately 4.8. []

Q6: Are there compatibility issues between Mezlocillin Sodium and other drugs during administration?

A7: Yes, potential incompatibility issues exist between Mezlocillin Sodium and certain drugs. For instance, mixing Mezlocillin Sodium with Verapamil Hydrochloride can lead to substantial loss of Verapamil Hydrochloride. [] Therefore, it is recommended to administer these drugs separately or ensure thorough flushing of the intravenous line before and after administration to minimize potential interactions. []

Q7: Can Mezlocillin Sodium be combined with Sulbactam Sodium? What are the advantages?

A8: Yes, Mezlocillin Sodium is often combined with Sulbactam Sodium, a beta-lactamase inhibitor. [, , , , , , , , ] This combination broadens the antibacterial spectrum of Mezlocillin Sodium by inhibiting beta-lactamases produced by certain bacteria, which could otherwise inactivate Mezlocillin. [, , , , , , , , ] Various ratios of Mezlocillin Sodium to Sulbactam Sodium have been investigated, and a 4:1 ratio has demonstrated enhanced antibacterial activity compared to other ratios. []

Q8: What are some challenges in formulating Mezlocillin Sodium for injection, and how are they addressed?

A9: One challenge in formulating Mezlocillin Sodium for injection is maintaining low polymer content, as high levels can increase the risk of allergic reactions. [, ] To address this, specific preparation methods have been developed, including optimizing the freeze-drying process and controlling the pH during production. [, ] Another challenge is ensuring the uniformity of the drug powder in injections, particularly when combined with other active ingredients like Sulbactam Sodium. [] Near-infrared (NIR) spectroscopy has emerged as a valuable tool for on-line monitoring of blend uniformity during the manufacturing process. []

Q9: What analytical techniques are commonly employed for the quality control of Mezlocillin Sodium?

A10: Several analytical methods are employed for the quality control of Mezlocillin Sodium. High-Performance Liquid Chromatography (HPLC) is widely used to determine the drug's content and purity, including the detection and quantification of polymers. [, , , , , , , ] Additionally, atomic absorption spectrometry can be used to indirectly determine the concentration of Mezlocillin Sodium by measuring the sodium content. [] Chemiluminescence methods employing the Luminol-potassium Ferricyanide system offer a sensitive approach for Mezlocillin Sodium quantification. []

Q10: How is bacterial endotoxin contamination assessed in Mezlocillin Sodium for Injection?

A11: The Limulus amebocyte lysate (LAL) test, also known as the Tachypleus amebocyte lysate (TAL) test, is a sensitive method used to detect and quantify bacterial endotoxins in Mezlocillin Sodium for Injection. [, ] This test offers a reliable alternative to the traditional rabbit pyrogen test and is crucial for ensuring the safety of injectable pharmaceutical products. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)